REACTION_CXSMILES
|
C(O)(=O)C.[CH2:5]([O:7][C:8]1[C:17]([O:18][CH2:19][CH3:20])=[C:16]([O:21][CH2:22][CH3:23])[CH:15]=[C:14]2[C:9]=1[CH2:10][O:11][C:12]2=[O:13])[CH3:6].[N+:24]([O-])([OH:26])=[O:25]>O>[CH2:5]([O:7][C:8]1[C:17]([O:18][CH2:19][CH3:20])=[C:16]([O:21][CH2:22][CH3:23])[C:15]([N+:24]([O-:26])=[O:25])=[C:14]2[C:9]=1[CH2:10][O:11][C:12]2=[O:13])[CH3:6]
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Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
4,5,6-triethoxyphthalide
|
Quantity
|
5.32 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C2COC(=O)C2=CC(=C1OCC)OCC
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered out
|
Type
|
WASH
|
Details
|
washed thoroughly with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C2COC(=O)C2=C(C(=C1OCC)OCC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |